molecular formula C19H20ClNO6 B4077860 methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate

methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate

Cat. No. B4077860
M. Wt: 393.8 g/mol
InChI Key: WQRWJICPZIJVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate, also known as CPMD, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoate esters and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate is not fully understood. However, it has been proposed that methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate has also been found to exhibit a range of biological activities, making it a versatile compound for use in various fields of medicine. However, the limitations of methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate. One potential area of research is the development of methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another potential area of research is the use of methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate as a potential anticancer agent. Further studies are also needed to fully understand the mechanism of action of methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate and its potential toxicity.

Scientific Research Applications

Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial activities. methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate has also been studied for its potential use as a drug for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO6/c1-11(27-13-7-5-6-12(20)8-13)18(22)21-15-10-17(25-3)16(24-2)9-14(15)19(23)26-4/h5-11H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRWJICPZIJVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1C(=O)OC)OC)OC)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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